molecular formula C13H11NOS B3165395 1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE CAS No. 899023-07-5

1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE

Cat. No.: B3165395
CAS No.: 899023-07-5
M. Wt: 229.3 g/mol
InChI Key: MQQJSZNYLAINDW-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one is a synthetic heterocyclic chalcone of high research interest. This compound is supplied as a solid and requires proper storage and handling. This chalcone has demonstrated significant potential in antimicrobial research. Studies have shown that it exhibits antibiotic potentiating activity and acts as an effective inhibitor of bacterial efflux pumps in multi-resistant strains of Staphylococcus aureus , including those carrying the NorA and MepA efflux pumps . By inhibiting these efflux mechanisms, this compound can restore the sensitivity of resistant bacteria to conventional antibiotics, positioning it as a promising candidate for adjuvant therapy research . Beyond its antimicrobial applications, in silico predictions (PASS) also suggest potential research activities for this compound as a mucomembrane protector, antiviral agent (in the Influenza model), and in areas such as antileukemic, anti-inflammatory, and antiparasitic investigations . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c14-12-4-2-11(3-5-12)13(15)6-1-10-7-8-16-9-10/h1-9H,14H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQJSZNYLAINDW-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CSC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CSC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE typically involves the condensation of 4-aminobenzaldehyde with thiophene-3-carbaldehyde in the presence of a base. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The aminophenyl and thiophene groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism by which 1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Chalcones

Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Formula Molar Mass (g/mol) Notable Features
1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one 4-Aminophenyl Thiophen-3-yl C₁₃H₁₁NOS 229.30 Amino group for H-bonding; thiophene for π-stacking
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Aminophenyl 4-Methoxyphenyl C₁₆H₁₅NO₂ 253.30 Methoxy group enhances lipophilicity
(E)-3-(2,4-Dimethoxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one 4-Aminophenyl 2,4-Dimethoxyphenyl C₁₇H₁₇NO₃ 283.33 Multiple methoxy groups increase steric bulk
(E)-1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 4-Fluorophenyl 3,4,5-Trimethoxyphenyl C₁₈H₁₇FO₄ 316.32 Fluorine enhances electronegativity
1-(4-Methylphenyl)-3-(thien-2-yl)prop-2-en-1-one 4-Methylphenyl Thiophen-2-yl C₁₄H₁₂OS 228.31 Methyl group reduces polarity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group in the target compound provides strong hydrogen-bonding capacity, whereas fluorophenyl (e.g., ) or methylphenyl (e.g., ) substituents prioritize hydrophobic interactions.
  • Thiophene vs.

Table 2: Inhibition of PfFd-PfFNR Interaction in Malaria Parasites

Compound Inhibition Activity (%) Role of Substituents in Binding
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 50.00 Amino group forms electrostatic interactions
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 38.16 Steric hindrance from dimethoxy groups
Target Compound Not reported Predicted activity via docking studies

Analysis :

  • The amino group in position 1 is critical for electrostatic interactions with PfFd-PfFNR, as seen in the 50% inhibition by the 4-methoxyphenyl analog .

Physicochemical and Crystallographic Properties

Table 3: Physical Properties of Selected Chalcones

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Dihedral Angle (Aromatic Rings)
1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one Not reported Not reported Not reported Predicted <30° (thiophene planarity)
1-(4-Methylphenyl)-3-(thien-2-yl)prop-2-en-1-one 75 381.5 (predicted) 1.167 Not reported
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Not reported Not reported Not reported 7.14°–56.26° (fluorophenyl vs. central ring)

Analysis :

  • The thiophene ring’s planarity in the target compound likely results in smaller dihedral angles compared to fluorophenyl analogs (e.g., 7.14°–56.26° in ), favoring tighter molecular packing and higher crystallinity.
  • The methyl group in lowers polarity, explaining its lower melting point (75°C) compared to amino- or methoxy-substituted chalcones.

Biological Activity

1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of 1-(4-Aminophenyl)-3-(Thiophen-3-yl)prop-2-en-1-one

This compound features a conjugated system that includes an α,β-unsaturated carbonyl group, which is characteristic of chalcones. The presence of both an amino group on the phenyl ring and a thiophene ring contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of 1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction . The general procedure includes:

  • Reactants : 4-Aminobenzaldehyde and thiophene-3-carbaldehyde.
  • Conditions : The reaction is usually conducted in an organic solvent (e.g., ethanol or methanol) under reflux conditions.
  • Purification : The resulting product is purified through recrystallization or chromatography.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Inhibition of pathways associated with inflammation.

The biological effects of 1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one are attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell membranes.
  • Anticancer Mechanism : Inhibition of enzymes involved in cell growth regulation and induction of apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of chalcones, including 1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one:

  • Anticancer Activity :
    • A study indicated that similar chalcones exhibit selective cytotoxicity against colorectal carcinoma cells (HCT116), with IC50 values significantly lower than standard chemotherapeutic agents .
    • The compound's ability to enhance apoptotic action was linked to the regulation of apoptotic proteins such as Bax and p53 .
  • Antimicrobial Activity :
    • Research showed that derivatives of chalcones, including those similar to 1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one, possess moderate to good antimicrobial activity against various pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one against structurally similar compounds:

Compound NameStructural DifferenceUnique Features
1-(4-Hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-oneHydroxy group instead of amino groupDifferent reactivity due to hydroxyl group
1-(4-Methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-oneMethoxy group instead of amino groupAltered electronic properties
1-(4-Nitrophenyl)-3-(thiophen-3-yl)prop-2-en-1-oneNitro group instead of amino groupEnhanced electron-withdrawing effects

The amino group in 1-(4-Aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one significantly influences its reactivity and biological activity, making it a promising candidate for further medicinal chemistry research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-aminophenyl)-3-(thiophen-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-aminoacetophenone with thiophene-3-carbaldehyde in methanol under basic conditions (e.g., KOH) for 24 hours. Post-reaction, solvent removal, extraction with dichloromethane, and purification via silica gel chromatography yield the product. Key parameters to optimize include base concentration (e.g., 10–20% KOH), reaction time (12–48 hours), and temperature (room temperature to reflux) to improve yield and purity .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR (e.g., vinyl proton resonance at δ 7.8–8.2 ppm) and HRMS (e.g., calculated [M+H]+: 296.0954, observed: 296.0949) .

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodology : For single-crystal X-ray diffraction, use SHELXL for refinement. Load raw data (HKL format) into SHELXTL (Bruker AXS version) or SHELXPRO for scaling and absorption correction. Key steps:

Solve initial phases via direct methods (SHELXS/SHELXD).

Refine atomic coordinates and displacement parameters using SHELXL.

Validate geometry with PLATON to detect outliers (e.g., bond angle deviations >5°).

  • Critical Analysis : SHELX is robust for high-resolution data but may struggle with twinned crystals. Compare refinement metrics (R-factor <0.05 for high-quality data) and cross-validate with spectroscopic data to resolve ambiguities .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Techniques :

  • IR Spectroscopy : Identify enone C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
  • NMR : 1^1H NMR confirms vinyl protons (δ 7.5–8.0 ppm, J = 15–16 Hz) and aromatic protons (δ 6.5–7.5 ppm). 13^13C NMR distinguishes carbonyl (δ ~190 ppm) and aromatic carbons.
  • HRMS : Validate molecular formula (e.g., C₁₃H₁₁NOS requires 253.0561 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antiparasitic activity?

  • Experimental Design :

  • In vitro assays : Test against Trypanosoma cruzi epimastigotes (IC₅₀ via MTT assay) and compare with reference drugs (e.g., Benznidazole).
  • Controls : Include a chalcone derivative without the thiophene group to isolate electronic effects.
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to target sterol 14α-demethylase (CYP51). Validate binding via molecular dynamics (GROMACS) over 100 ns to assess stability .
    • Data Interpretation : Contradictions in activity (e.g., high IC₅₀ but poor in vivo efficacy) may arise from bioavailability issues. Address via logP calculations (e.g., ClogP ~3.2) and ADMET predictions (SwissADME) .

Q. What computational methods are suitable for predicting its physicochemical properties?

  • Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute dipole moment, HOMO-LUMO gap (~4.5 eV), and electrostatic potential maps.
  • Molecular Mechanics : Use MMFF94 force field to correlate mechanical properties (e.g., Young’s modulus) with crystal packing observed in XRD .
    • Validation : Compare computed vs. experimental XRD bond lengths (e.g., C=O: 1.22 Å vs. 1.24 Å) to assess accuracy .

Q. How can contradictions in biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Case Study : If in vitro antimalarial activity (IC₅₀ = 0.31 µM) does not translate to in vivo models (e.g., murine P. berghei), investigate:

Metabolic Stability : Incubate with liver microsomes (human/mouse) to identify rapid clearance.

Solubility : Use shake-flask method (pH 7.4 buffer) to measure aqueous solubility (<10 µg/mL suggests formulation challenges).

Protein Binding : Equilibrium dialysis to assess plasma protein binding (>90% may reduce free drug concentration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE

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